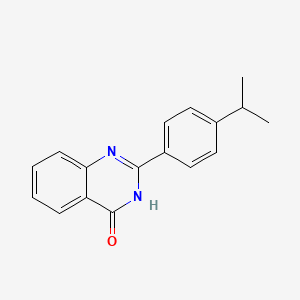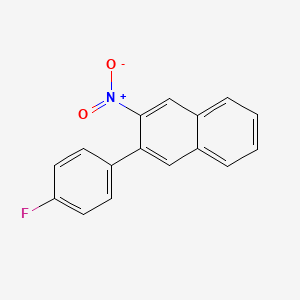
2-(4-Fluorophenyl)-3-nitronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-3-nitronaphthalene is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a fluorine atom attached to a phenyl ring and a nitro group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-3-nitronaphthalene typically involves a multi-step process. One common method is the nitration of 2-(4-Fluorophenyl)naphthalene. This can be achieved by treating 2-(4-Fluorophenyl)naphthalene with a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature. The reaction conditions must be carefully monitored to ensure the selective nitration at the desired position on the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluorophenyl)-3-nitronaphthalene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or potassium tert-butoxide in a suitable solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Major Products Formed
Reduction: 2-(4-Fluorophenyl)-3-aminonaphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)-3-nitronaphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)-3-nitronaphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and the fluorine atom can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)-3-nitronaphthalene
- 2-(4-Bromophenyl)-3-nitronaphthalene
- 2-(4-Methylphenyl)-3-nitronaphthalene
Uniqueness
2-(4-Fluorophenyl)-3-nitronaphthalene is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H10FNO2 |
|---|---|
Poids moléculaire |
267.25 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-3-nitronaphthalene |
InChI |
InChI=1S/C16H10FNO2/c17-14-7-5-11(6-8-14)15-9-12-3-1-2-4-13(12)10-16(15)18(19)20/h1-10H |
Clé InChI |
YXBIWYAXZDEITK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





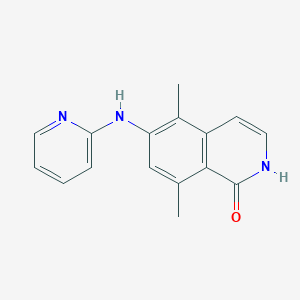
![9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854585.png)
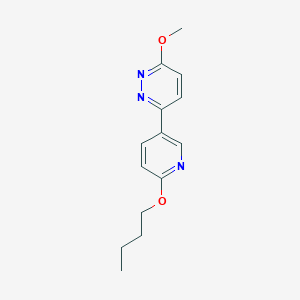
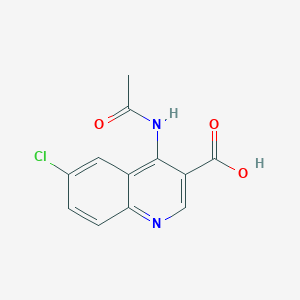

![1-Piperidinecarboxaldehyde, 4-[(2,4-difluorophenyl)(hydroxyimino)methyl]-](/img/structure/B11854613.png)
![2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine](/img/structure/B11854618.png)


